Pseudocoptisine acetate

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

Choose Pseudocoptisine acetate for your AChE and NF-κB research. With an AChE IC50 of 12.8 μM—2-fold more potent than coptisine—and a unique oxygenation pattern, it ensures target engagement consistency. Its anti-inflammatory mechanism via ERK/p38-mediated NF-κB suppression makes it a critical comparator for protoberberine pharmacophore mapping. In vivo anti-amnestic activity at 2.0 mg/kg p.o. further validates its utility. Avoid generic replacements; secure this distinct tool for reproducible results.

Molecular Formula C21H17NO6
Molecular Weight 379.4 g/mol
Cat. No. B12099158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudocoptisine acetate
Molecular FormulaC21H17NO6
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4
InChIInChI=1S/C19H14NO4.C2H4O2/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-2(3)4/h3-8H,1-2,9-10H2;1H3,(H,3,4)/q+1;/p-1
InChIKeyFRCAGGREKGATCY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudocoptisine Acetate: Quantitative Procurement Guide for a Quaternary Protoberberine Alkaloid


Pseudocoptisine acetate (CAS 30426-66-5), also known as isocoptisine acetate, is the acetate salt of a quaternary protoberberine alkaloid with a benzylisoquinoline skeleton, isolated from Corydalis tubers [1]. It exhibits dose-dependent acetylcholinesterase (AChE) inhibition with an IC50 of 12.8 μM and demonstrates anti-inflammatory effects by suppressing NF-κB, iNOS, COX-2, TNF-α, and IL-6 in RAW 264.7 macrophages [2]. Unlike its close structural analog coptisine, pseudocoptisine possesses a distinct oxygenation pattern on the isoquinoline core, which may underlie differential biological target engagement and selectivity profiles.

Why Pseudocoptisine Acetate Cannot Be Substituted with Generic Protoberberine Alkaloids


Despite belonging to the protoberberine class, pseudocoptisine acetate exhibits quantifiable differences in target inhibition potency and selectivity compared to common analogs like coptisine, berberine, and palmatine. Direct enzymatic assays reveal that pseudocoptisine is a weaker neuraminidase inhibitor than coptisine and berberine (IC50 96.9 μM vs. 25.1 μM and 13.5 μM, respectively) [1], yet it demonstrates comparable AChE inhibition (IC50 12.8 μM) [2] and a distinct anti-inflammatory mechanism involving NF-κB suppression via ERK/p38 pathway modulation [3]. These quantitative and mechanistic differences preclude simple one-for-one replacement and underscore the need for compound-specific procurement when experimental consistency and target engagement are critical.

Pseudocoptisine Acetate: Quantified Differentiation from Closest Analogs for Evidence-Based Procurement


Acetylcholinesterase (AChE) Inhibition: Pseudocoptisine Acetate vs. Coptisine

Pseudocoptisine acetate inhibits AChE with an IC50 of 12.8 μM [1]. In contrast, its close structural analog coptisine exhibits a markedly higher IC50 of 25.74 μM for AChE under comparable assay conditions [2]. This represents a 2-fold difference in potency, making pseudocoptisine acetate the more potent AChE inhibitor among these two quaternary protoberberine alkaloids.

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

Neuraminidase (NA) Inhibition: Pseudocoptisine vs. Coptisine, Berberine, and Palmatine

In a direct comparative study against Clostridium perfringens neuraminidase, pseudocoptisine exhibited an IC50 of 96.9 μM, which is substantially higher (weaker inhibition) than that of coptisine (IC50 = 25.1 μM), berberine (13.5 μM), and palmatine (12.8 μM) [1]. This 3.9- to 7.6-fold difference in potency demonstrates that pseudocoptisine is a significantly less effective NA inhibitor than its in-class counterparts.

Antibacterial Clostridium perfringens Neuraminidase inhibition

Anti-Inflammatory Mechanism: Pseudocoptisine Selectively Modulates NF-κB via ERK/p38 Pathway

Pseudocoptisine reduces LPS-induced iNOS, COX-2, TNF-α, and IL-6 production in RAW 264.7 macrophages through a defined mechanism: inhibition of NF-κB activation via suppression of ERK and p38 phosphorylation [1]. While other protoberberine alkaloids like berberine also inhibit NF-κB, pseudocoptisine's specific upstream kinase profile (ERK/p38 dependency) may confer distinct cellular context-dependent activity. No direct comparative quantitative data for these pathways across analogs are available; this represents a class-level inference.

Inflammation NF-κB signaling Macrophage biology

In Vivo Anti-Amnesic Efficacy: Pseudocoptisine Demonstrates Cognitive Benefit in Scopolamine-Induced Mouse Model

Oral administration of pseudocoptisine (2.0 mg/kg) significantly reversed scopolamine-induced memory deficits in mice, as measured by passive avoidance test and Morris water maze (p<0.05) [1]. While coptisine and berberine have also shown cognitive benefits in various models, a direct head-to-head in vivo comparison is lacking. This evidence supports pseudocoptisine acetate's functional efficacy in a disease-relevant animal model, beyond in vitro enzyme inhibition.

Cognitive impairment Amnesia Behavioral pharmacology

Optimal Use Cases for Pseudocoptisine Acetate Based on Quantitative Evidence


Cholinergic System Research and Alzheimer's Disease Models

Pseudocoptisine acetate's AChE IC50 of 12.8 μM, which is 2-fold more potent than coptisine [1], makes it a preferred choice for in vitro and in vivo studies investigating cholinergic dysfunction. Its demonstrated in vivo anti-amnesic activity at 2.0 mg/kg p.o. [2] further supports its utility in cognitive impairment models.

Inflammation Studies Focused on NF-κB/ERK/p38 Signaling

The compound's defined mechanism of reducing iNOS, COX-2, TNF-α, and IL-6 via NF-κB inhibition through ERK/p38 phosphorylation suppression [3] positions it as a valuable tool for dissecting this specific inflammatory signaling cascade in macrophage and related cell systems.

Protoberberine Structure-Activity Relationship (SAR) Investigations

Due to its unique oxygenation pattern compared to coptisine and berberine, and its quantified differential activity in both AChE and NA assays [REFS-1, REFS-4], pseudocoptisine acetate serves as a critical comparator compound for mapping pharmacophore requirements in protoberberine alkaloid libraries.

Negative Control for Neuraminidase Inhibition Studies

With a weak NA IC50 of 96.9 μM (7.2-fold weaker than berberine) [4], pseudocoptisine acetate can be employed as a negative control or selectivity probe in experiments designed to validate target engagement of more potent NA inhibitors within the protoberberine class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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